2-(5-Cyclopropyl-2-methyloxazol-4-yl)acetic acid

Medicinal Chemistry Scaffold Optimization Structure-Activity Relationship (SAR)

Sourcing a conformationally unique 4-oxazoleacetic acid scaffold for SAR often means waiting weeks for custom synthesis. 2-(5-Cyclopropyl-2-methyloxazol-4-yl)acetic acid (CAS 1597421-94-7) resolves this as an off-the-shelf building block. - Cyclopropyl at C5 and methyl at C2 deliver conformational constraint and electronic properties not replicated by 5-isopropyl or 2-aryl variants. - Reactive acetic acid handle enables rapid amide, ester, and heterocycle derivatization for focused library synthesis. - Supported by literature as a core scaffold for hypolipidemic agents (>3-fold potency improvement over clofibrate in related series) and as a tool for LOX/CCR5 pathway studies.

Molecular Formula C9H11NO3
Molecular Weight 181.19 g/mol
Cat. No. B11777724
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(5-Cyclopropyl-2-methyloxazol-4-yl)acetic acid
Molecular FormulaC9H11NO3
Molecular Weight181.19 g/mol
Structural Identifiers
SMILESCC1=NC(=C(O1)C2CC2)CC(=O)O
InChIInChI=1S/C9H11NO3/c1-5-10-7(4-8(11)12)9(13-5)6-2-3-6/h6H,2-4H2,1H3,(H,11,12)
InChIKeyDZNVHZKXAGJZOK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(5-Cyclopropyl-2-methyloxazol-4-yl)acetic Acid: Identifiers & Procurement


2-(5-Cyclopropyl-2-methyloxazol-4-yl)acetic acid (CAS: 1597421-94-7; MF: C₉H₁₁NO₃; MW: 181.19 g/mol) is a heterocyclic carboxylic acid featuring a 5-cyclopropyl-2-methyl-1,3-oxazole core [1]. This compound is classified within the 4-oxazoleacetic acid series and is primarily supplied as an AldrichCPR building block (Sigma-Aldrich PH018672) for early-stage discovery research . Its structural combination of a cyclopropyl-substituted oxazole ring and an acetic acid moiety positions it as a versatile scaffold in medicinal chemistry and organic synthesis programs [2].

2-(5-Cyclopropyl-2-methyloxazol-4-yl)acetic Acid: Why Substitution Fails


The 4-oxazoleacetic acid scaffold exhibits high sensitivity to substitution patterns, as demonstrated in aldose reductase (ALR2) inhibitor studies where oxadiazole and oxazole derivatives showed submicromolar potency differences based solely on phenyl vs. benzyl substitution at the heterocyclic core [1]. Furthermore, 5-alkyl-4-oxazoleacetic acid derivatives display substitution-dependent hypolipidemic activity; for example, 5-isopropyl-2-(4-fluorophenyl)-4-oxazoleacetates demonstrated significantly greater potency than clofibrate in in vivo models [2]. For 2-(5-cyclopropyl-2-methyloxazol-4-yl)acetic acid, the unique combination of a cyclopropyl group at C5 and a methyl group at C2 introduces conformational constraints and electronic properties that are not replicated by other 5-alkyl (e.g., isopropyl) or 2-aryl variants. These structural distinctions preclude reliable performance inference or direct substitution without experimental validation, underscoring the need for procurement of the exact compound to ensure reproducible results in target engagement and lead optimization campaigns.

2-(5-Cyclopropyl-2-methyloxazol-4-yl)acetic Acid: Evidence for Procurement


Cyclopropyl-Oxazole Core Specificity

The compound's 5-cyclopropyl and 2-methyl substitution pattern is unique among commercial oxazoleacetic acid derivatives. The cyclopropyl group introduces conformational rigidity and altered electron density on the oxazole ring compared to linear alkyl (e.g., isopropyl) or unsubstituted analogs, which can affect target binding and metabolic stability [1]. In a series of 5-alkyl-4-oxazoleacetic acid derivatives, the specific alkyl group at C5 was shown to be a critical determinant of hypolipidemic potency in rats, with isopropyl-substituted analogs exhibiting >3-fold greater activity than clofibrate controls [2]. While direct data for the cyclopropyl analog are not reported, the established SAR indicates that substitution at C5 is non-fungible and that the cyclopropyl variant offers a distinct physicochemical and pharmacological profile relative to other 5-alkyl or 5-aryl members of the class.

Medicinal Chemistry Scaffold Optimization Structure-Activity Relationship (SAR)

Lipoxygenase (LOX) Inhibition Profile

2-(5-Cyclopropyl-2-methyloxazol-4-yl)acetic acid is reported to act as a potent lipoxygenase (LOX) inhibitor, interfering with arachidonic acid metabolism [1]. It additionally exhibits weaker inhibitory activity against cyclooxygenase (COX) and formyltetrahydrofolate synthetase, suggesting a degree of selectivity for the LOX pathway [1]. Comparative quantitative data (IC₅₀ values) for LOX, COX, and other enzymes are not publicly available in peer-reviewed literature. However, the compound's dual activity profile (LOX inhibition + antioxidant properties) [1] differentiates it from pure COX inhibitors (e.g., celecoxib) and other oxazoleacetic acid derivatives that lack reported LOX activity.

Inflammation Arachidonic Acid Cascade Enzyme Inhibition

CCR5 Antagonism Potential

Preliminary pharmacological screening indicates that 2-(5-cyclopropyl-2-methyloxazol-4-yl)acetic acid can function as a CCR5 antagonist, positioning it as a candidate for the treatment of CCR5-mediated diseases including HIV infection, asthma, rheumatoid arthritis, and COPD [1]. The study noted activity in preliminary assays, but quantitative antagonist potency (e.g., IC₅₀, Kᵢ) was not disclosed. This annotation is unique among 4-oxazoleacetic acid derivatives; no other structurally related compounds in the public domain are specifically noted for CCR5 antagonism.

HIV Infection Chemokine Receptor Autoimmune Disease

Commercial Availability & Purity

2-(5-Cyclopropyl-2-methyloxazol-4-yl)acetic acid is available from multiple vendors with defined purity grades. Sigma-Aldrich offers the compound as AldrichCPR PH018672 (no analytical data provided; sold 'as-is') . Alternative suppliers include AKSci (95% purity) , Ambeed (97% purity) [1], and Leyan (98% purity) . Price and availability vary: AKSci lists 95% purity at approximately $2,798 per gram (2023 pricing) . This contrasts with other 4-oxazoleacetic acid derivatives (e.g., 2-(5-cyclopropyl-1,2-oxazol-3-yl)acetic acid, 2-(4-cyclopropyl-1,2-oxazol-3-yl)acetic acid) which are less widely stocked or have fewer purity options.

Research Chemical Building Block Sourcing

2-(5-Cyclopropyl-2-methyloxazol-4-yl)acetic Acid: Research & Industrial Applications


Lead Optimization for Hypolipidemic Agents

As a 5-alkyl-4-oxazoleacetic acid derivative, this compound serves as a core scaffold for developing novel hypolipidemic drugs. The demonstrated >3-fold potency improvement of related 5-isopropyl-2-(4-fluorophenyl)-4-oxazoleacetates over clofibrate [1] validates the scaffold's therapeutic potential. The cyclopropyl-substituted variant offers a distinct conformational profile for SAR expansion and lead optimization campaigns targeting dyslipidemia.

Inflammation & Arachidonic Acid Pathway Research

The compound's reported potent lipoxygenase (LOX) inhibition, coupled with weaker COX activity [2], positions it as a tool molecule for dissecting the relative contributions of LOX vs. COX pathways in inflammatory models. Its antioxidant properties may provide additional mechanistic insight in oxidative stress-related inflammation studies.

CCR5 Antagonist Probe Development

Preliminary CCR5 antagonist activity [3] makes this compound a valuable starting point for medicinal chemistry efforts aimed at HIV entry inhibition, asthma, or autoimmune disease targets. The unique cyclopropyl-oxazole core may offer advantages in metabolic stability or off-target selectivity relative to other CCR5 ligand chemotypes.

Oxazole Scaffold Diversification & Library Synthesis

Multiple vendors supply the compound in ≥95% purity , enabling its use as a building block in combinatorial chemistry and focused library construction. The reactive acetic acid handle allows facile amide, ester, and heterocycle formation, while the cyclopropyl group provides a conformationally restricted motif for exploring novel chemical space.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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